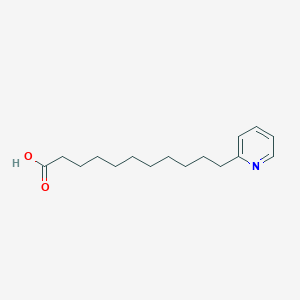

11-(Pyridin-2-YL)undecanoic acid

Description

11-(Pyridin-2-yl)undecanoic acid is a fatty acid derivative featuring a pyridine ring substituted at the 11th carbon of an undecanoic acid chain. This compound combines the hydrophobic properties of a long-chain fatty acid with the polar, aromatic pyridine moiety, making it structurally unique.

Properties

CAS No. |

62110-34-3 |

|---|---|

Molecular Formula |

C16H25NO2 |

Molecular Weight |

263.37 g/mol |

IUPAC Name |

11-pyridin-2-ylundecanoic acid |

InChI |

InChI=1S/C16H25NO2/c18-16(19)13-8-6-4-2-1-3-5-7-11-15-12-9-10-14-17-15/h9-10,12,14H,1-8,11,13H2,(H,18,19) |

InChI Key |

GRXMHZDVEZWSKX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=NC(=C1)CCCCCCCCCCC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-(Pyridin-2-YL)undecanoic acid typically involves the reaction of pyridine with an appropriate undecanoic acid derivative. One common method is the halogen-metal exchange reaction, where a halogenated pyridine reacts with a metallating reagent to form an organometallic intermediate. This intermediate is then reacted with an undecanoic acid derivative to yield the desired product .

Industrial Production Methods

Industrial production of this compound often employs large-scale halogen-metal exchange reactions due to their cost-effectiveness and reliability. The process involves the use of halogenated pyridines and metallating reagents such as lithium or magnesium, followed by coupling with undecanoic acid derivatives .

Chemical Reactions Analysis

Types of Reactions

11-(Pyridin-2-YL)undecanoic acid undergoes various chemical reactions, including:

Oxidation: The pyridine ring can be oxidized to form pyridine N-oxide derivatives.

Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like Grignard reagents and organolithium compounds are employed for nucleophilic substitutions

Major Products Formed

Oxidation: Pyridine N-oxide derivatives.

Reduction: Alcohols or aldehydes.

Substitution: Various substituted pyridine derivatives

Scientific Research Applications

11-(Pyridin-2-YL)undecanoic acid has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antifungal and antimicrobial properties

Medicine: Explored for its potential therapeutic applications, particularly in the treatment of fungal infections

Industry: Utilized in the development of new materials and as a precursor in various chemical processes

Mechanism of Action

The mechanism of action of 11-(Pyridin-2-YL)undecanoic acid involves its interaction with specific molecular targets. For instance, its antifungal activity is attributed to its ability to disrupt fungal cell wall and membrane assembly, lipid metabolism, and pathogenesis. This disruption is achieved through the modulation of gene expression critical for fungal virulence .

Comparison with Similar Compounds

Structural and Functional Comparisons

Table 1: Structural Features of 11-Substituted Undecanoic Acid Derivatives

Key Observations :

Polarity and Binding Affinity: The pyridine group in this compound introduces aromaticity and hydrogen-bonding capability, which may enhance interactions with proteins or synthetic polymers. This contrasts with the ethylthio group in 11-(ethylthio)undecanoic acid, which reduces hydrophobicity compared to myristic acid but retains functionality in enzymatic N-myristoylation . 11-(Dansylamino)undecanoic acid serves as a fluorescent probe for fatty acid-binding proteins (FABPs), with a dissociation constant (Kd) of ~1 µM for rat liver FABP .

Biological Relevance: Furan-substituted analogs like 11D3 and 11D5 are endogenous metabolites in humans, linked to dietary intake and oxidative stress response . Their metabolic stability contrasts with synthetic derivatives like the pyridine variant, which is tailored for material science applications.

Antioxidant Activity: The phenolic carbamoyl group in 11-(3,5-di-tert-butyl-2-hydroxyphenylcarbamoyl)undecanoic acid provides radical-scavenging activity, outperforming non-amphiphilic analogs in membrane-targeted antioxidant assays .

Biochemical Interactions

Key Findings :

- Enzymatic Compatibility : The ethylthio analog’s CoA ester is enzymatically processed similarly to myristoyl-CoA, demonstrating structural adaptability in acyltransferase systems .

Physicochemical Properties

- Hydrophobicity: Pyridine and dansylamino substituents increase polarity compared to unmodified undecanoic acid. Ethylthio and furan derivatives exhibit intermediate hydrophobicity, influencing their partitioning in biological membranes .

- Synthetic Accessibility :

- Furan fatty acids (e.g., 11D3) are synthesized via regioselective methods with >98% purity , while pyridine derivatives require multi-step protection-deprotection strategies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.